molecular formula C9H12O B15289726 cis-Bicyclo-non-2-en-4-one

cis-Bicyclo-non-2-en-4-one

Cat. No.: B15289726
M. Wt: 136.19 g/mol
InChI Key: HLBFWPMIPLQDFY-SFYZADRCSA-N
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Description

cis-Bicyclo-non-2-en-4-one: is a bicyclic compound characterized by its unique structure, which includes a nonane ring with a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Bicyclo-non-2-en-4-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves a diene and a dienophile under controlled conditions to yield the desired product . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: cis-Bicyclo-non-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The double bond and ketone group can be reduced to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which cis-Bicyclo-non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox processes in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1S,7S)-bicyclo[5.2.0]non-2-en-4-one

InChI

InChI=1S/C9H12O/c10-9-5-3-7-1-2-8(7)4-6-9/h3,5,7-8H,1-2,4,6H2/t7-,8+/m1/s1

InChI Key

HLBFWPMIPLQDFY-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1CCC(=O)C=C2

Canonical SMILES

C1CC2C1CCC(=O)C=C2

Origin of Product

United States

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